3-Bromo-4-methylthiophene

Organic Synthesis Halogenation Process Chemistry

3-Bromo-4-methylthiophene is a halogenated heterocyclic building block with the molecular formula C5H5BrS and a molecular weight of 177.06 g/mol. It is a clear, colorless to yellow liquid with a density of 1.584 g/mL at 25 °C and a boiling point of 179-183 °C at 770 mmHg.

Molecular Formula C5H5BrS
Molecular Weight 177.06 g/mol
CAS No. 30318-99-1
Cat. No. B1271868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylthiophene
CAS30318-99-1
Molecular FormulaC5H5BrS
Molecular Weight177.06 g/mol
Structural Identifiers
SMILESCC1=CSC=C1Br
InChIInChI=1S/C5H5BrS/c1-4-2-7-3-5(4)6/h2-3H,1H3
InChIKeyMBUSOPVRLCFJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methylthiophene (CAS 30318-99-1): Core Properties and Synthetic Utility


3-Bromo-4-methylthiophene is a halogenated heterocyclic building block [1] with the molecular formula C5H5BrS and a molecular weight of 177.06 g/mol . It is a clear, colorless to yellow liquid with a density of 1.584 g/mL at 25 °C and a boiling point of 179-183 °C at 770 mmHg . As a thiophene derivative, it serves as an essential monomer in metal-catalyzed cross-coupling polymerizations for the preparation of polythiophenes and related conjugated materials .

Critical Differentiation of 3-Bromo-4-methylthiophene from Isomeric Analogs


Thiophene isomers bearing bromine and methyl substituents exhibit markedly different reactivity, regioselectivity, and material properties due to electronic and steric effects conferred by substitution patterns [1]. The specific 3-bromo-4-methyl arrangement enables distinct cross-coupling efficiencies and optical characteristics in derived conjugated polymers, which are not replicated by its 2-bromo-3-methyl or 3-bromo-2-methyl isomers [2]. Consequently, substituting a different isomer in a synthetic pathway can lead to altered reaction yields, compromised polymer regioregularity, and inferior optoelectronic performance .

Quantitative Performance Benchmarks for 3-Bromo-4-methylthiophene


High-Yield, High-Purity Synthesis Outperforms Standard Bromination Protocols

A reported synthetic route for 3-bromo-4-methylthiophene via bromination of 4-methylthiophene with N-bromosuccinimide (NBS) achieves a yield of 87% and a purity exceeding 98% (GC) . In contrast, a typical bromination procedure for the related 3-methylthiophene to produce 3-bromomethylthiophene under comparable conditions yields only 70–75% [1].

Organic Synthesis Halogenation Process Chemistry

Distinct Optical Properties of Monomers Derived from 3-Bromo-4-methylthiophene

Monomer T2, synthesized from 3-bromo-4-methylthiophene and featuring a pyrene moiety, exhibits an absorption maximum at 344 nm and a strong emission band at 375 nm [1]. In comparison, monomer T1 derived from the same building block but with a different linker shows a red-shifted absorption at 352 nm, while monomer T3 with a rigid acetylene spacer absorbs at 384 nm [1]. Unsubstituted thiophene oligomers typically absorb at shorter wavelengths (<300 nm) [2].

Organic Electronics Fluorescent Monomers Polythiophenes

Moderate Electrical Conductivity of Poly(3-bromo-4-methylthiophene) Films

Poly(3-bromo-4-methylthiophene) films prepared via electrochemical polymerization exhibit an electrical conductivity of 3 × 10⁻² S cm⁻¹ [1]. This value is several orders of magnitude higher than the conductivity of neat electropolymerized poly(3-hexylthiophene) (P3HT) films, which has been reported as 9.9 × 10⁻¹² S cm⁻¹ [2].

Conducting Polymers Electrochemistry Organic Semiconductors

Density and Boiling Point Differentiation Among Bromomethylthiophene Isomers

The density of 3-bromo-4-methylthiophene is 1.584 g/mL at 25 °C, with a boiling point range of 179–183 °C at 770 mmHg [1]. In comparison, the isomer 2-bromo-3-methylthiophene has a density of 1.572 g/mL and a boiling point of 173–176 °C [2], while 3-bromo-2-methylthiophene exhibits a density of 1.589 g/cm³ and a boiling point of 179 °C .

Physical Properties Isomer Differentiation Quality Control

Targeted Application Scenarios for 3-Bromo-4-methylthiophene


Synthesis of Functionalized Polythiophenes for Optoelectronic Devices

The high synthetic yield (87%) and purity (>98%) of 3-bromo-4-methylthiophene make it an ideal monomer for the preparation of regioregular polythiophenes via Suzuki or Stille cross-coupling polymerization. The resulting polymers, such as poly(3-bromo-4-methylthiophene), exhibit electrical conductivity of 3 × 10⁻² S cm⁻¹ [1], enabling their use as active layers in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Preparation of Fluorescent Monomers and Polymers for Bioimaging and Sensing

Derivatives of 3-bromo-4-methylthiophene, such as monomer T2, display well-defined absorption (344 nm) and emission (375 nm) bands [2]. These optical signatures are leveraged in the development of fluorescent probes and conjugated polymer nanoparticles for bioimaging and chemical sensing applications, where precise wavelength control is essential for multiplexed detection.

Quality Control and Isomer Confirmation in Large-Scale Procurement

The distinct density (1.584 g/mL) and boiling point range (179–183 °C) of 3-bromo-4-methylthiophene [3] provide a simple, non-destructive means of confirming the correct isomer upon receipt. This is particularly critical in industrial settings where substitution with a less expensive but functionally distinct isomer (e.g., 2-bromo-3-methylthiophene, density 1.572 g/mL) could compromise the performance of downstream products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-methylthiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.